molecular formula C17H34O4 B1664527 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane CAS No. 6731-36-8

1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane

Cat. No. B1664527
CAS RN: 6731-36-8
M. Wt: 302.4 g/mol
InChI Key: NALFRYPTRXKZPN-UHFFFAOYSA-N
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Description

1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane is a chemical compound that has two active O–O peroxide groups . It is usually used as an initiator in chemical processes . It initiates degradation of polypropylene, initiates polymerization, and cross-links elastomers and olefins .


Synthesis Analysis

This compound has a certain degree of thermal instability and is usually used as an initiator in chemical processes . Careless operation may result in serious thermal accidents . The study focused on the runaway reactions of this compound alone and mixed with various concentrations of nitric acid .


Molecular Structure Analysis

The molecular structure of 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane consists of two active O–O peroxide groups . This structure is usually used as an initiator in chemical processes .


Chemical Reactions Analysis

The compound has a certain degree of thermal instability and can easily accelerate decomposition in the presence of certain catalysts . It is usually used as an initiator in chemical processes . The study focused on the runaway reactions of this compound alone or mixed with various concentrations of hydrochloric acid .

Scientific Research Applications

Thermal Stability and Kinetic Analysis

1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (TMCH) is primarily utilized as an initiator agent and cross-linking agent in the polymer industry. Research indicates its thermal stability can be significantly affected when mixed with metal ions, commonly found in processing areas such as rusty equipment or aging pipelines. Studies using calorimetric data and isoconversional kinetic analysis simulations provide insights into the thermokinetic parameters of TMCH in these conditions, crucial for safe storage and transportation (Huang et al., 2017).

Reactivity with Specific Acids

TMCH's stability is also influenced by its interaction with specific acids like phosphoric acid, sulfuric acid, nitric acid, or hydrochloric acid. This incompatible reactivity, monitored through differential scanning calorimetry and thermal activity monitor III, helps in assessing thermokinetic parameters and understanding the runaway potential of these mixtures (Chen et al., 2018).

Polymerization Initiator Applications

As a polymerization initiator, TMCH is used comprehensively in manufacturing processes. Its structure, containing two peroxy groups, leads to a higher entropy and potential for releasing enormous amounts of energy upon decomposition. Understanding its thermokinetic parameters like heat of decomposition and exothermic onset temperature is vital for designing safer process protocols (Chen et al., 2015).

Influence of Single-Walled Carbon Nanotubes in Vulcanization

The impact of single-walled carbon nanotubes (SWCNTs) on the cross-linking of natural rubber using organic peroxides, including TMCH, has been explored. Findings suggest that SWCNTs can significantly reduce vulcanization time and enhance the degree of cross-linking, improving the mechanical performance of rubber composites (Vázquez-Martínez et al., 2022).

Compatibility with Other Chemicals

The reactivity of TMCH with different concentrations of acetone and its effect on peroxide decomposition reactions have also been studied. These findings are essential for understanding the safety and stability of TMCH in various chemical environments (Lin et al., 2012).

Safety And Hazards

The compound has a certain degree of thermal instability and is usually used as an initiator in chemical processes . Careless operation may result in serious thermal accidents . The study focused on the runaway reactions of this compound alone and mixed with various concentrations of nitric acid .

Future Directions

In view of process loss prevention, storing this compound at low heating rates is a more reassuring approach . The results indicated that apparent exothermic onset temperature (To), apparent activation energy (Ea), and heat of decomposition (DHd) were ca. 118 C, 156 kJ mol-1, and 1,080 kJ kg-1, respectively .

properties

IUPAC Name

1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
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InChI

InChI=1S/C17H34O4/c1-13-10-16(8,9)12-17(11-13,20-18-14(2,3)4)21-19-15(5,6)7/h13H,10-12H2,1-9H3
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InChI Key

NALFRYPTRXKZPN-UHFFFAOYSA-N
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Canonical SMILES

CC1CC(CC(C1)(OOC(C)(C)C)OOC(C)(C)C)(C)C
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Molecular Formula

C17H34O4
Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 57% IN SOLUTION]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 58% WITH INERT SOLID]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE
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DSSTOX Substance ID

DTXSID4020165
Record name 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
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Molecular Weight

302.4 g/mol
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Physical Description

Peroxide dissolved in an organic solvent. Responders should try to identify solvent., 1,1-di-(tert-butylperoxy)-3,3,5-trimethyl cyclohexane appears as a liquid. Generally stored or shipped with not more than 58% inert solid because of the explosion hazard it represents., Liquid
Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 57% IN SOLUTION]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE
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Record name Peroxide, 1,1'-(3,3,5-trimethylcyclohexylidene)bis[2-(1,1-dimethylethyl)
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Product Name

1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane

CAS RN

6731-36-8, 6731-86-8
Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 57% IN SOLUTION]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 58% WITH INERT SOLID]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE
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Record name 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
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Record name 1,1-Bis(t-butylperoxy)-3,3,5-trimethylcyclohexane
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Record name 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
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Record name Peroxide, 1,1'-(3,3,5-trimethylcyclohexylidene)bis[2-(1,1-dimethylethyl)
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Record name 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
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Record name Di-tert-butyl 3,3,5-trimethylcyclohexylidene diperoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
Reactant of Route 2
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
Reactant of Route 3
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
Reactant of Route 4
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Reactant of Route 5
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
Reactant of Route 6
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane

Citations

For This Compound
118
Citations
AC Huang, WC Chen, CF Huang, JY Zhao… - Journal of Thermal …, 2017 - Springer
1-Bis(tert-butylperoxy)-3,3,5 trimethylcyclohexane (TMCH), a typical organic peroxide, is normally an initiator agent and cross-linking agent of styrene and polyethylene. Metal ions, …
Number of citations: 14 link.springer.com
WT Chen, WC Chen, KH Hsueh, CW Chiu… - Journal of Thermal …, 2014 - Springer
The rapid development of the petrochemical industry of Taiwan over the past four decades has resulted in a booming economy in Taiwan that drives derived industries to develop …
Number of citations: 10 link.springer.com
WT Chen, WC Chen, ML You, YT Tsai… - Journal of Thermal …, 2015 - Springer
1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (TMCH), like many organic peroxides (OPs), is generally employed as a polymerization initiator and is also used comprehensively in …
Number of citations: 20 link.springer.com
J Dang, N Zhang, M Qi, M Bai, H Xu, Z He, L Li… - Process Safety and …, 2022 - Elsevier
Organic peroxides (OPs) readily demonstrate oxidising and self-reactive characteristics that can easily cause fire and explosion. Information regarding the thermal stability and other …
Number of citations: 3 www.sciencedirect.com
WC Chen, CT Yeh, CM Shu - Journal of Thermal Analysis and Calorimetry, 2019 - Springer
1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (TMCH), an industrial initiator and cross-linking agent comprising two active peroxy bonds, becomes unstable when specific acids—…
Number of citations: 3 link.springer.com
M Mitsui, F Furukawa, M Sato, T Enami… - Food and chemical …, 1993 - Elsevier
1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (BBTC) is widely used in the manufacture of rubber. The present carcinogenicity study in B6C3F 1 mice was carried out in order to …
Number of citations: 2 www.sciencedirect.com
XH Shi, Y Pan, X Zhang, YJ Wang, L Xia… - Journal of Loss …, 2023 - Elsevier
As a commonly used initiator for polyethylene, tert-butyl peroxide 3,5,5-trimethylhexanoate (TBPTMH), with the molecular formula of C 13 H 26 O 3 , is more likely to decompose and …
Number of citations: 0 www.sciencedirect.com
T Chang, KH Hsueh, CC Liu, CR Cao, CM Shu - Processes, 2022 - mdpi.com
A differential scanning calorimetry (DSC) experiment was carried out to determine the thermal characteristics of harmful substances. Most experimenters only use the results of …
Number of citations: 2 www.mdpi.com
L Xia, L Ni, Y Pan, X Zhang, Y Ni - Materials, 2022 - mdpi.com
Tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH), a liquid ester organic peroxide, is commonly used as an initiator for polymerization reactions. During the production process, …
Number of citations: 5 www.mdpi.com
WC Chen, WT Chen, YW Wang, CW Chiu… - Journal of Thermal …, 2014 - Springer
1-bis(tert-Butylperoxy)-3,3,5-trimethylcyclohexane (TMCH) is commonly used as a crosslinking agent or an initiator of the heat-curing agent for polybutadiene rubber. Metal ions that …
Number of citations: 8 link.springer.com

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